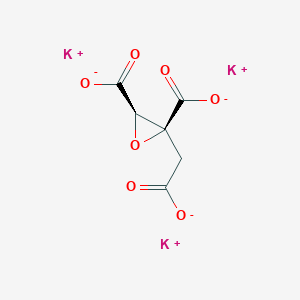

Cis-aconitic acid oxide potassium salt

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra of related epoxide derivatives (e.g., glycidic acid) show characteristic splitting patterns due to the epoxide ring’s vicinal coupling. For this compound:

Infrared (IR) Spectroscopy

Key IR absorption bands include:

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in negative mode reveals a dominant peak at m/z 303.88 ([M–K]⁻), consistent with the molecular weight. Fragmentation patterns include losses of CO₂ (m/z 259.90) and H₂O (m/z 285.87).

Comparative Spectroscopic Data

| Technique | Key Peaks | Assignment |

|---|---|---|

| 1H NMR | δ 3.2–3.5 (multiplet) | Oxirane protons |

| 13C NMR | δ 55.2 (C-O), 172.4 (COO⁻) | Epoxide and carboxylate carbons |

| IR | 1570 cm⁻¹, 1400 cm⁻¹ | Carboxylate vibrations |

| MS | m/z 303.88 ([M–K]⁻) | Molecular ion fragment |

These spectroscopic features confirm the compound’s epoxide and carboxylate functional groups, aligning with its proposed structure.

Properties

Molecular Formula |

C6H3K3O7 |

|---|---|

Molecular Weight |

304.38 g/mol |

IUPAC Name |

tripotassium;(2S,3R)-2-(carboxylatomethyl)oxirane-2,3-dicarboxylate |

InChI |

InChI=1S/C6H6O7.3K/c7-2(8)1-6(5(11)12)3(13-6)4(9)10;;;/h3H,1H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3/t3-,6-;;;/m0.../s1 |

InChI Key |

ZHQVAWCNAASSLA-KSIXGEHTSA-K |

Isomeric SMILES |

C(C(=O)[O-])[C@]1([C@@H](O1)C(=O)[O-])C(=O)[O-].[K+].[K+].[K+] |

Canonical SMILES |

C(C(=O)[O-])C1(C(O1)C(=O)[O-])C(=O)[O-].[K+].[K+].[K+] |

Origin of Product |

United States |

Scientific Research Applications

Food Industry Applications

Acidulant Properties

Cis-aconitic acid oxide potassium salt is utilized as a food acidulant. Acidulants are substances that impart a sour or acidic taste to food products while also acting as preservatives. The compound's ability to enhance flavor profiles makes it valuable in the formulation of beverages, confectioneries, and dairy products .

Table 1: Food Applications of this compound

| Application Type | Description | Benefits |

|---|---|---|

| Beverages | Used to adjust pH and flavor | Enhances taste and shelf-life |

| Confectionery | Acts as a sweetener and preservative | Improves texture and stability |

| Dairy Products | Functions as a stabilizer | Maintains consistency |

Pharmaceutical Applications

Biological Roles

Cis-aconitic acid has been identified as having several biological roles, including functioning as an intermediate in the tricarboxylic acid cycle. Its derivatives exhibit potential anti-inflammatory properties and may serve as fermentation inhibitors, which can be beneficial in various therapeutic contexts .

Case Study: Anti-Inflammatory Effects

Research indicates that cis-aconitic acid can modulate inflammatory responses in cellular models. In vitro studies have shown that treatment with cis-aconitic acid reduced the production of pro-inflammatory cytokines, suggesting its potential use in developing anti-inflammatory drugs .

Polymer Production

Chemical Precursor for Polymers

Cis-aconitic acid is increasingly recognized for its role in producing biopolymers. It can be used as a monomer in the synthesis of polyesters and other polymeric materials . These polymers have applications ranging from biodegradable plastics to advanced materials used in tissue engineering.

Table 2: Polymer Applications of Cis-Aconitic Acid

| Polymer Type | Application Area | Properties |

|---|---|---|

| Biodegradable Plastics | Packaging materials | Eco-friendly and sustainable |

| Tissue Engineering | Scaffold materials for cell growth | Biocompatibility |

Agricultural Applications

Potential Nematicide

Recent studies suggest that cis-aconitic acid may have nematicidal properties, making it a candidate for agricultural applications aimed at controlling nematode populations in crops . This aspect highlights its potential role in sustainable agriculture practices.

Chemical Reactions Analysis

Isomerization to Citric Acid Derivatives

Cis-aconitic acid oxide potassium salt undergoes isomerization under alkaline, high-temperature conditions to form citric acid derivatives. This process is catalyzed by alkaline earth metal hydroxides (e.g., Ca(OH)₂, Mg(OH)₂) and occurs via dehydration-rehydration mechanisms.

Example Reaction Pathway

textThis compound → citric acid salt (via intermediate aconitic acid)

-

Conditions :

-

Key Findings :

Acid-Base Neutralization and Salt Formation

The potassium salt reacts with strong acids (e.g., H₂SO₄, HCl) to regenerate free aconitic acid or its derivatives.

Neutralization Example :

textC₆H₃K₃O₇ + H₂SO₄ → cis-aconitic acid + K₂SO₄

-

Conditions :

-

Key Findings :

Thermal Decomposition and Byproduct Formation

Prolonged heating of this compound above 225°C leads to decomposition, producing succinic acid, citraconic acid, and itaconic acid.

Decomposition Pathway :

textC₆H₃K₃O₇ → succinic acid + citraconic acid + itaconic acid

-

Conditions :

-

Key Findings :

Reactivity in Mixed Solvent Systems

The compound exhibits enhanced solubility and reaction efficiency in mixed aqueous-organic solvents such as t-butanol/water.

Example Reaction in t-Butanol/Water :

textC₆H₃K₃O₇ + Ca(OH)₂ → Ca-citrate + H₂O (in t-butanol/water)

-

Conditions :

-

Key Findings :

Comparative Reaction Yields

The table below summarizes reaction outcomes under varying conditions:

Mechanistic Insights

-

Isomerization : The alkaline earth metal cation (Ca²⁺, Mg²⁺) stabilizes the citrate intermediate, driving the reaction toward citric acid formation .

-

Acid Sensitivity : The potassium salt is unstable in acidic media, rapidly dissociating to release free aconitic acid .

Research Gaps and Limitations

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal Stability and Chemical Properties

Cis-aconitic acid exhibits distinct thermal behavior compared to its structural isomers and TCA cycle counterparts.

Key Findings:

- Cis-aconitic acid decomposes at significantly lower temperatures (~150°C) than citric acid (~200°C) and trans-aconitic acid (~210°C) due to its unstable cis-configuration .

- Under thermal stress, cis-aconitic acid isomerizes to the trans form, while citric acid directly dehydrates to trans-aconitic anhydride .

Analytical and Quantification Challenges

Quantifying cis-aconitic acid in metabolomic studies presents unique challenges compared to other acids:

Key Findings:

- The absence of commercial ¹³C-labeled cis-aconitic acid necessitates reliance on structurally similar surrogates (e.g., tricarballylic acid), complicating absolute quantification .

Renal Function and Disease

- Elevated cis-aconitic acid levels correlate with improved glomerular filtration rate (eGFR) and reduced cystatin C (CysC), highlighting its role in mitigating kidney dysfunction .

- In contrast, γ-linolenic acid shows inverse correlations, underscoring the specificity of cis-aconitic acid in renal metabolism .

Oxidative Stress and Therapeutics

- Cis-aconitic acid reacts with superoxide radicals to neutralize hydroxyl radicals (˙OH), offering protection against oxidative damage .

Plant Stress Responses

- In Spirodela polyrhiza, salt stress reduces citric acid but increases cis-aconitic acid by 7.8-fold, indicating a dynamic equilibrium in TCA cycle intermediates under abiotic stress .

Preparation Methods

Starting Material: Propane-1,1,2,3-tetracarboxylic Tetraester

- The process begins with a propane-1,1,2,3-tetracarboxylic tetraester compound where the ester groups are lower primary alkyls (methyl, ethyl, propyl, or butyl).

- This compound is dissolved in an aqueous medium or water mixed with co-solvents such as methanol, ethylene glycol, acetic acid, or dimethylformamide.

Chlorination Step

- Chlorination is performed using hypochlorous acid at a pH range of about 2 to 8.

- The reaction temperature is controlled between 0°C and 50°C.

- This step forms a chlorinated tetraester intermediate.

- Monitoring by NMR is used to confirm the formation of the chlorinated product, indicated by a shift in the methylene proton signals.

Saponification and Dehydrohalogenation

- The chlorinated intermediate is treated with an alkali metal hydroxide, preferably potassium hydroxide, or alkaline earth metal hydroxides such as magnesium, calcium, strontium, or barium hydroxide.

- The pH is maintained between 9 and 11, preferably 9-10.

- The temperature is controlled between 25°C and 110°C, optimally 60°C to 100°C.

- The reaction proceeds for 3-4 hours with concurrent hydroxide addition until saponification and dehydrohalogenation are complete.

- The product at this stage is the potassium salt of aconitic acid oxide or related salts.

Acidification and Isolation

- The reaction mixture is acidified with dilute mineral acid (e.g., sulfuric acid) to a pH below 2.

- Acidification converts the salt into aconitic acid and its lactone derivatives.

- Evaporation under reduced pressure concentrates the acidified solution.

- Extraction with acetone or other solvents isolates the aconitic acid derivatives.

- During work-up, cis-aconitic acid may partially convert to trans-aconitic acid; however, conditions can be optimized to retain the cis form.

Experimental Data and Yields

The following table summarizes typical reaction conditions and yields from experimental examples reported in patent literature:

| Step | Conditions | Reagents & Quantities | Product Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination | pH 2-8, 0-50°C | Propane tetraester + hypochlorous acid | N/A | Monitored by NMR for chlorinated intermediate |

| Saponification & Dehydrohalogenation | pH 9-11, 60-100°C, 3-4 hours | Potassium hydroxide or Mg/Ca/Sr/Ba hydroxide | N/A | Formation of potassium aconitate salt |

| Acidification | pH < 2, room temp | Dilute sulfuric acid | N/A | Conversion to aconitic acid and lactones |

| Isolation (acetone extraction) | Evaporation in vacuo | Acetone extraction | 60-75% (trans-aconitic acid) | Yields vary with hydroxide used and conditions |

Example Yields from Hydroxide Variants:

| Hydroxide Used | Yield of Trans-Aconitic Acid (%) | Yield Notes |

|---|---|---|

| Magnesium hydroxide | 62.6 | 4-5 hours reflux, pH 1.3 acidification |

| Calcium hydroxide | 60 | 2 hours at 75°C, pH 1.3 acidification |

| Strontium hydroxide | 60.5 | 3 hours at 65-70°C, pH 1.3 acidification |

| Barium oxide | 75.5 | 2 hours at 60-70°C, pH 1.3 acidification |

Notes on Reaction Mechanism and Product Stability

- The chlorination step introduces a halogen substituent facilitating dehydrohalogenation.

- Saponification converts esters to carboxylates and removes halogen atoms.

- Acidification leads to formation of cis- and trans-aconitic acid; however, cis form tends to isomerize to trans during evaporation.

- Lactones of isocitric and alloisocitric acids form as side products but can be minimized by controlling pH and temperature.

- The potassium salt form is typically obtained by neutralizing the acid with potassium hydroxide.

Q & A

Q. What is the biochemical role of cis-aconitic acid oxide potassium salt in the TCA cycle, and how can its dynamics be experimentally tracked?

this compound (the potassium salt of the conjugate base of cis-aconitic acid) is a key intermediate in the tricarboxylic acid (TCA) cycle. It is formed during the isomerization of citrate to isocitrate via aconitase catalysis . To track its dynamics:

- Methodology : Use stable isotope-labeled substrates (e.g., ¹³C-citrate) in cell cultures or mitochondrial extracts, followed by LC-MS or GC-MS to quantify isotopic enrichment in cis-aconitic acid and downstream metabolites like α-ketoglutarate .

- Experimental Design : Monitor time-resolved changes in metabolite levels under varying oxygen conditions or enzyme inhibitors (e.g., fluoroacetate) to perturb TCA cycle flux .

Q. How can this compound be quantified in biological samples, and what are common pitfalls in its measurement?

- Analytical Techniques :

- Chromatography : Reverse-phase or hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred due to its polar nature .

- Sample Preparation : Acidic extraction (e.g., 0.1% formic acid in methanol) to stabilize labile TCA cycle intermediates. Avoid high temperatures (>35°C), which promote isomerization to trans-aconitic acid .

Advanced Research Questions

Q. How do sucrose concentration and temperature influence the stability and recovery of this compound during extraction?

- Key Findings :

- High sucrose concentrations (>60% dissolved solids) reduce solubility of cis-aconitic acid salts, enabling precipitation-based removal but complicating recovery in aqueous systems .

- Elevated temperatures (>40°C) favor isomerization to trans-aconitic acid, reducing measurable cis-aconitic acid levels. Optimal extraction occurs at ≤35°C .

- Methodological Recommendations :

- Use low-temperature centrifugation (4°C) and chelating agents (e.g., EDTA) to inhibit metal-catalyzed degradation .

Q. What contradictory findings exist regarding cis-aconitic acid levels in disease models, and how can these be resolved?

- Contradictions :

- Plasma cis-aconitic acid is downregulated in coronary heart disease (CHD) but elevated in metabolic acidosis or oxidative stress .

- Resolution Strategies :

- Contextualize measurements with upstream/downstream metabolites (e.g., citrate, α-ketoglutarate) to distinguish primary defects (e.g., aconitase inhibition) from compensatory mechanisms .

- Use isotopic tracing to differentiate endogenous synthesis from dietary intake (e.g., sugarcane-derived cis-aconitic acid) .

Q. How can isotopic labeling (e.g., ¹³C) of this compound enhance metabolic flux analysis?

- Applications :

- Track carbon fate in mitochondrial vs. cytosolic pools using ¹³C₆-labeled cis-aconitic acid .

- Pair with ²H₂O labeling to quantify TCA cycle turnover rates in vivo .

- Experimental Design :

- Administer labeled substrates (e.g., ¹³C-glucose) to cultured cells or model organisms, then analyze positional isotopomers via NMR or high-resolution MS .

Q. What computational models explain the isomerization mechanism of cis-aconitic acid, and how do they align with experimental data?

- Quantum Chemistry Insights :

- AM1 semi-empirical models predict that the cis→trans isomerization involves a low-energy transition state stabilized by hydrogen bonding .

- Validation :

- Compare computational predictions with kinetic isotope effect (KIE) studies using deuterated aconitic acid .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.